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Compound of Interest

Compound Name: Hex-2-en-1-yl propanoate

Cat. No.: B15147122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-
hexen-1-yl propionate. The information is tailored for researchers, scientists, and professionals
in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics. This document summarizes key
guantitative data in structured tables, outlines detailed experimental protocols for acquiring
such data, and includes a visualization of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for (E)-2-hexen-
1-yl propionate.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Coupling Constant

Atom Number Chemical Shift (ppm)  Multiplicity .

(J) in Hz
1 0.92 t 7.5
2 1.43 sextet 7.5
3 2.05 q 75
4 5.73 dt 154, 6.7
5 5.58 dt 15.4,6.2
6 4.57 d 6.2
7' 1.15 t 7.6
8 2.32 q 7.6

Note: Data is predicted and should be confirmed by experimental analysis.

Table 2: *C NMR Spectroscopic Data

While a definitive peak list is not publicly available, a known spectrum exists for (E)-2-hexen-1-
yl propionate. Researchers should refer to spectral databases for the complete dataset.

ble 3: : Predicted)

Functional Group Vibrational Mode Wavenumber (cm~?)
C=0 Stretch ~1735

Cc=C Stretch ~1670

C-O0 Stretch ~1180

=C-H Bend ~965

Note: Data is predicted and should be confirmed by experimental analysis.

Table 4: Mass Spectrometry Data
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The electron ionization mass spectrum of (E)-2-hexen-1-yl propionate is characterized by a
molecular ion peak and several key fragment ions.[1][2]

m/z Relative Intensity (%) Proposed Fragment lon
57 100.0 [C3HsO]*

67 21.8 [CsH7]*

82 13.2 [CeH10]*

29 29.3 [C2Hs]*

41 19.7 [CsHs]*

156 1.6 [M]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized
protocols and may require optimization based on the specific instrumentation and sample
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR

o Sample Preparation: A sample of (E)-2-hexen-1-yl propionate (typically 5-25 mg for *H NMR
and 50-100 mg for 33C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCIs) in a clean, dry NMR tube.[3] A small amount of tetramethylsilane (TMS)
can be added as an internal standard for chemical shift referencing.

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.

o Data Acquisition:

o 'H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-
45° pulse angle, a spectral width of approximately 12 ppm, a relaxation delay of 1-2
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seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans are
acquired to achieve an adequate signal-to-noise ratio.

o 13C NMR: A proton-decoupled pulse program is typically used to simplify the spectrum.
Due to the lower natural abundance and gyromagnetic ratio of 13C, a larger number of
scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
referenced to the internal standard (TMS at 0.00 ppm). For *3C NMR, line broadening with an
exponential multiplication may be applied to improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like (E)-2-hexen-1-yl propionate, a "neat" spectrum
is typically obtained. A single drop of the neat liquid is placed between two salt plates (e.qg.,
NaCl or KBr) to form a thin film.[4][5]

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the spectrometer's sample compartment, and the sample spectrum
is acquired. The instrument records an interferogram, which is then Fourier-transformed to
produce the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio.

Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm~1). The background spectrum is automatically subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of (E)-2-hexen-1-yl propionate is prepared in a volatile
organic solvent (e.g., dichloromethane or hexane).
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e Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an
electron ionization (EI) source.

e Gas Chromatography:

o A small volume of the sample solution (e.g., 1 pL) is injected into the GC inlet, which is
heated to vaporize the sample.

o The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column
(e.g., a non-polar DB-5 or HP-5 column).

o The column temperature is programmed to ramp from a lower temperature to a higher
temperature to separate the components of the sample based on their boiling points and
interactions with the column's stationary phase.

e Mass Spectrometry:

o As the separated components elute from the GC column, they enter the mass
spectrometer's ion source.

o In the El source, the molecules are bombarded with high-energy electrons (typically 70
eV), causing them to ionize and fragment.

o The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole), which
separates them based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion at each m/z value, generating a mass
spectrum.

o Data Analysis: The resulting chromatogram shows peaks corresponding to each separated
compound. The mass spectrum for each peak can be analyzed to determine the molecular
weight and fragmentation pattern of the compound, aiding in its identification.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (E)-2-hexen-1-yl propionate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (E)-2-Hexen-1-yl Propionate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15147122#e-2-hexen-1-yl-propionate-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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